molecular formula C15H32O B13820536 3,7,11-Trimethyl-5-dodecanol CAS No. 30221-43-3

3,7,11-Trimethyl-5-dodecanol

Cat. No.: B13820536
CAS No.: 30221-43-3
M. Wt: 228.41 g/mol
InChI Key: URAKZVNVPAFDIT-UHFFFAOYSA-N
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Description

Contextualization of Branched-Chain Fatty Alcohols in Natural Products and Metabolism

Branched-chain fatty alcohols are aliphatic alcohols characterized by a carbon chain with one or more alkyl branches. chemnet.com This branching imparts distinct physical and chemical properties compared to their linear-chain counterparts, such as lower melting points and increased solubility in organic solvents. thegoodscentscompany.com

In nature, these compounds are widespread and serve diverse biological functions. They are found as components of waxes in the cuticular lipids of plants and insects, contributing to a protective barrier. chemicalbook.com Certain branched alcohols also act as signaling molecules, notably as pheromones in various insect species. chemicalbook.comnotulaebotanicae.ro For instance, long-chain methyl-branched alcohols are key components of surface lipids and have been identified as important during the metamorphosis of some insects. chemicalbook.com

The biosynthesis of branched-chain fatty alcohols can differ from that of straight-chain alcohols. While the fatty acid synthase (FAS) system typically uses acetyl-CoA as a starter unit to build even-numbered carbon chains, the use of other starter units, like degradation products of branched-chain amino acids, can lead to the formation of branched-chain fatty acids, which are subsequently reduced to alcohols. smolecule.com Fatty alcohols in nature are often found in esterified (wax esters) or etherified forms rather than as free alcohols. chemicalbook.comsmolecule.com

Nomenclature, Isomerism, and Structural Context in Research Literature

The systematic IUPAC name for the compound is 3,7,11-trimethyldodecan-5-ol . chemnet.comlookchem.com This name specifies a 12-carbon (dodecane) backbone with methyl groups (CH₃) at positions 3, 7, and 11, and a hydroxyl group (-OH) at position 5. The molecular formula for this compound is C₁₅H₃₂O, and its molecular weight is approximately 228.41 g/mol . chemnet.comchemwhat.com

This compound is one of several structural isomers of trimethyl-dodecanol, which differ only by the position of the hydroxyl group. Significant isomers mentioned in research literature include:

3,7,11-Trimethyl-1-dodecanol (B1208083): This primary alcohol is also widely known as hexahydrofarnesol . chemicalbook.comnist.gov It is a saturated derivative of the natural isoprenoid alcohol farnesol (B120207).

3,7,11-Trimethyl-3-dodecanol: A tertiary alcohol, this isomer is sometimes referred to as hexahydronerolidol. nih.gov

The shared C15 isoprenoid skeleton of these compounds is noteworthy. Isoprenoids are a vast class of natural products built from five-carbon isoprene (B109036) units. alfa-chemistry.com The C15 backbone of 3,7,11-trimethyl-5-dodecanol indicates it is a saturated sesquiterpenoid alcohol, structurally related to farnesol. The presence of methyl branches at positions 3, 7, and 11 creates multiple chiral centers, meaning that this compound can exist as various stereoisomers.

Significance and Emerging Research Avenues for this compound

Direct research focusing specifically on this compound is not extensively documented in publicly available literature. However, the known biological activities and applications of its close structural isomers suggest potential areas for future investigation.

Research on the isomer 3,7,11-trimethyl-1-dodecanol (hexahydrofarnesol) has highlighted several areas of interest:

Metabolite in Cancer: It has been identified as a metabolite in the context of cancer metabolism, suggesting a potential role in metabolic pathways relevant to disease. chemicalbook.comsmolecule.com

Bio-based Surfactants: As a by-product of sustainable aviation fuel production, hexahydrofarnesol is being explored as a lipophilic starting material for creating 100% bio-based surfactants with unique properties conferred by its branched alkyl chain.

Lipid Metabolism: Its structural similarity to other fatty alcohols makes it a subject of interest in studies on lipid metabolism and its interaction with related enzymes. smolecule.com

Broader research into isoprenoid alcohols is also uncovering novel metabolic pathways. The development of a synthetic "isoprenoid alcohol (IPA) pathway" aims to provide a more energy-efficient route for producing a wide range of valuable isoprenoid compounds, from pharmaceuticals to fuels. chemwhat.comalfa-chemistry.com Furthermore, studies on the malaria parasite Plasmodium falciparum have shown that it can utilize exogenous isoprenoid alcohols like farnesol, indicating the presence of a metabolic pathway to phosphorylate these compounds for essential biological processes. nih.gov

Given the limited specific data on this compound, its significance currently lies in its identity as a distinct, but understudied, isomer within a class of compounds with demonstrated importance in biochemistry, natural products chemistry, and biotechnology. Future research could explore its synthesis, potential natural occurrence, and whether it shares any of the biological activities observed in its more studied isomers, such as roles in metabolism or as a precursor for novel biomaterials. One chemical database notes that it can be synthesized from upstream products like 3,7,11-trimethyl-10-dodecen-5-ol. lookchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30221-43-3

Molecular Formula

C15H32O

Molecular Weight

228.41 g/mol

IUPAC Name

3,7,11-trimethyldodecan-5-ol

InChI

InChI=1S/C15H32O/c1-6-13(4)10-15(16)11-14(5)9-7-8-12(2)3/h12-16H,6-11H2,1-5H3

InChI Key

URAKZVNVPAFDIT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(CC(C)CCCC(C)C)O

Origin of Product

United States

Occurrence and Advanced Isolation Methodologies for 3,7,11 Trimethyl 5 Dodecanol

Comprehensive Survey of Natural Sources and Distribution in Diverse Biological Systems

3,7,11-trimethyldodecanol is a branched-chain fatty alcohol that has been identified in a variety of natural sources, spanning from terrestrial plants to microbial and marine life. The specific isomer most frequently reported is 3,7,11-trimethyl-1-dodecanol (B1208083).

Volatile compound analysis of several terrestrial plants has confirmed the presence of 3,7,11-trimethyldodecanol isomers.

Olea europaea (Olive): Analysis of olive fruit essential oil using gas chromatography-mass spectrometry (GC-MS) has identified 1-Dodecanol (B7769020), 3,7,11-trimethyl-. lookchem.comafjbs.com In one study, this compound was detected as a minor constituent of the oil. lookchem.com

Camellia sinensis (Tea): The compound 3,7,11-trimethyl-1-dodecanol has been detected in various types of tea. In a study on black tea, it was found among 59 volatile organic compounds, though its presence was dependent on the withering time during processing. nih.gov Another study on coffee leaf tea also identified 3,7,11-trimethyl-1-dodecanol. researchgate.net Research on green tea with a chestnut-like aroma noted that the content of 3,7,11-trimethyldodecanol was significantly lower compared to teas without this specific aroma profile. nih.gov

Azadirachta indica (Neem): 3,7,11-Trimethyl-1-dodecanol is a known component of the neem plant. nih.govtandfonline.commdpi.comresearchgate.net It is recognized as a naturally occurring fatty alcohol in this species. tandfonline.com

Medicago sativa (Alfalfa): A comprehensive review of the phytochemicals in Medicago sativa indicates the presence of numerous volatile components, including a variety of alcohols such as butanol, hexanol, and octanol. tandfonline.compjoes.com However, the specific identification of a 3,7,11-trimethyldodecanol isomer is not explicitly documented in the available research. nih.govtandfonline.compjoes.comnih.govukm.mymdpi.com

Rhodiola imbricata : The root extracts of Rhodiola imbricata, a medicinal plant from the Himalayan region, have been shown to contain 1-dodecanol, 3,7,11-trimethyl-. core.ac.ukthegoodscentscompany.com In one detailed analysis, this compound was found in trace amounts (0.61%) in the ethyl acetate (B1210297) root extract. core.ac.ukthegoodscentscompany.com

Certain microorganisms produce 3,7,11-trimethyldodecanol isomers as part of their metabolic processes.

Campylobacter species : Studies of the volatile organic compounds (VOCs) emitted by thermophilic Campylobacter species have identified 3-Dodecanol, 3,7,11-trimethyl-. This alcohol was detected in C. jejuni and C. lari during the early stationary and stationary growth phases and has been suggested as a potential biomarker for these foodborne pathogens. mdpi.compjoes.com

Spirulina platensis : This species of blue-green algae is a rich source of volatile compounds, including alcohols. Among the 28 alcohol-class VOCs identified in one study of Spirulina platensis extract, 3,7,11-trimethyl-1-dodecanol was listed as a main component.

The marine environment also hosts organisms that produce this compound.

Ulva intestinalis : GC-MS analysis of a methanolic extract of the marine green algae Ulva intestinalis led to the identification of 27 metabolites. ukm.my Among these was 1-Dodecanol, 3,7,11-trimethyl-, which constituted 1.17% of the total peak area in the chromatogram. ukm.my

The compound is also found in various agricultural and food products, where it can be relevant for quality and aroma profiling.

Olive fruits: As a primary source, the presence of 3,7,11-trimethyl-1-dodecanol in olive fruits contributes to the complex chemical profile of olive products. lookchem.com

Tea: The detection of 3,7,11-trimethyl-1-dodecanol in tea from Camellia sinensis is significant for understanding its aroma and flavor chemistry. nih.govnih.gov Its concentration can be influenced by processing methods. nih.gov

Tribulus terrestris seeds: The oil extracted from the seeds of Tribulus terrestris has been analyzed by GC-MS, revealing the presence of 3,7,11-trimethyl-1-dodecanol. mdpi.com

Meat aroma studies: The aroma of meat is composed of a complex mixture of hundreds of volatile compounds, including various classes like hydrocarbons, alcohols, aldehydes, and ketones. While many alcohols are identified as contributing to meat's flavor profile, the specific compound 3,7,11-trimethyldodecanol has not been reported as a characteristic volatile in studies of beef or other meats. nih.govcore.ac.ukthegoodscentscompany.com

Table 1: Natural Occurrence of 3,7,11-Trimethyldodecanol Isomers

Natural SourceOrganismIdentified IsomerReference
Terrestrial PlantOlea europaea (Olive)3,7,11-trimethyl-1-dodecanol lookchem.com
Terrestrial PlantCamellia sinensis (Tea)3,7,11-trimethyl-1-dodecanol nih.govresearchgate.net
Terrestrial PlantAzadirachta indica (Neem)3,7,11-trimethyl-1-dodecanol nih.govtandfonline.com
Terrestrial PlantRhodiola imbricata3,7,11-trimethyl-1-dodecanol core.ac.ukthegoodscentscompany.com
MicroorganismCampylobacter species3,7,11-trimethyl-3-dodecanol pjoes.com
MicroorganismSpirulina platensis3,7,11-trimethyl-1-dodecanol
Marine OrganismUlva intestinalis3,7,11-trimethyl-1-dodecanol ukm.my
Agricultural ProductTribulus terrestris seeds3,7,11-trimethyl-1-dodecanol mdpi.com

Optimized Isolation and Extraction Techniques for Research Purity and Yield

The isolation of 3,7,11-trimethyldodecanol from its natural sources for research purposes relies on effective extraction techniques that maximize yield and purity. The choice of solvent is critical and is determined by the polarity of the target compound and the composition of the source matrix.

Solvent extraction is a primary method for isolating lipophilic compounds like 3,7,11-trimethyldodecanol from complex biological matrices.

Hexane: As a nonpolar solvent, n-hexane is effective for extracting oils and lipids. It has been successfully used in the Soxhlet extraction of oil from the seeds of Tribulus terrestris, which was subsequently analyzed to identify 3,7,11-trimethyl-1-dodecanol. mdpi.com Hexane is also a common choice for the extraction of lipids from meat samples for volatile analysis and has been used to extract bioactive compounds from marine red algae.

Dichloromethane (B109758): This solvent, being of intermediate polarity, is also used for phytochemical extraction. In the comprehensive analysis of Rhodiola imbricata root, a dichloromethane extract was prepared, which allowed for the characterization of its constituent compounds, including the isomer 1-dodecanol, 3,7,11-trimethyl-. core.ac.uk

Methanol (B129727): As a polar protic solvent, methanol is widely used to extract a broad range of phytochemicals. It was the solvent of choice for extracting metabolites from the marine alga Ulva intestinalis, which led to the successful identification of 1-dodecanol, 3,7,11-trimethyl-. ukm.my Similarly, methanolic extracts of Rhodiola imbricata roots were analyzed via GC-MS, revealing a diverse profile of chemotypes. core.ac.ukthegoodscentscompany.com

Table 2: Solvents Used for Extraction of 3,7,11-Trimethyldodecanol from Natural Sources

SolventSource Organism/MatrixExtraction Method ContextReference
HexaneTribulus terrestris seedsSoxhlet extraction of seed oil mdpi.com
DichloromethaneRhodiola imbricata rootRoot extraction for GC-MS analysis core.ac.uk
MethanolUlva intestinalisExtraction of metabolites for GC-MS analysis ukm.my
MethanolRhodiola imbricata rootRoot extraction for GC-MS analysis core.ac.ukthegoodscentscompany.com

Application of Solid-Phase Extraction (SPE) and Liquid-Liquid Partitioning for Complex Matrix Interference Reduction

The analysis of 3,7,11-trimethyl-5-dodecanol in complex samples, such as environmental or biological matrices, is often hindered by the presence of interfering compounds. To obtain accurate and reliable quantification, robust sample preparation techniques are essential. Solid-Phase Extraction (SPE) and Liquid-Liquid Partitioning are two primary methods employed to reduce matrix interference and isolate the target analyte.

Solid-Phase Extraction (SPE) is a highly effective and widely used technique for the selective isolation and concentration of analytes from a complex sample matrix. sigmaaldrich.comoup.com The principle of SPE involves passing a liquid sample through a solid sorbent material, which retains the analyte of interest while allowing interfering substances to pass through. The choice of sorbent is critical and depends on the physicochemical properties of both the analyte and the matrix. For a non-polar compound like this compound, a reverse-phase sorbent such as C18 is commonly utilized. oup.com The separation is based on the partitioning of the analyte between the solid phase and the liquid mobile phase.

A typical SPE procedure for the extraction of this compound from an aqueous sample would involve the following steps:

Conditioning: The SPE cartridge is first conditioned with a solvent like methanol, followed by water, to activate the sorbent and ensure reproducible retention.

Loading: The sample is passed through the cartridge, and this compound, along with other non-polar compounds, is adsorbed onto the C18 sorbent.

Washing: A solvent or a solvent mixture, often water or a water-methanol mix, is used to wash the cartridge and remove polar and moderately polar interfering compounds that may have been retained. oup.com

Elution: A non-polar organic solvent, such as dichloromethane, is used to disrupt the interaction between the analyte and the sorbent, eluting the purified this compound for subsequent analysis. oup.com

The selection of the appropriate eluent is a crucial step in optimizing the SPE method. oup.com Dichloromethane has been shown to provide good recoveries for a wide range of organic compounds from C18 cartridges. oup.com

Liquid-Liquid Partitioning, also known as solvent extraction, is another fundamental technique for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The choice of the organic solvent is critical and is based on the principle of "like dissolves like." For extracting a relatively non-polar alcohol like this compound from an aqueous matrix, a non-polar or slightly polar water-immiscible solvent would be effective.

The efficiency of liquid-liquid extraction is determined by the partition coefficient (K) of the analyte, which is the ratio of its concentration in the organic phase to its concentration in the aqueous phase at equilibrium. To maximize the extraction of this compound, a solvent in which it has a high partition coefficient is chosen.

Table 1: Comparison of SPE and Liquid-Liquid Partitioning for the Isolation of this compound

FeatureSolid-Phase Extraction (SPE)Liquid-Liquid Partitioning
Principle Partitioning between a solid sorbent and a liquid phase.Partitioning between two immiscible liquid phases.
Selectivity High, tunable by sorbent and solvent selection.Moderate, dependent on solvent choice.
Solvent Consumption Generally lower.Can be high, especially for multiple extractions.
Automation Easily automated for high-throughput analysis. ca.govCan be automated but is often performed manually.
Common Sorbent/Solvent C18 sorbent, Dichloromethane for elution. oup.comNon-polar organic solvents.
Primary Application Isolation and concentration of analytes, significant reduction of matrix interference. sigmaaldrich.comoup.comInitial sample clean-up, separation of compounds with large differences in polarity.

Specialized Microextraction Techniques for Volatile Organic Compound (VOC) Profiling (e.g., Solid Phase Microextraction (SPME) and SPME Arrow)

The analysis of this compound as a volatile organic compound (VOC) often requires highly sensitive and solvent-minimized extraction techniques. Solid Phase Microextraction (SPME) and its more recent advancement, SPME Arrow, are powerful tools for this purpose, offering significant advantages over traditional methods. sigmaaldrich.comshimadzu.com These techniques are particularly well-suited for headspace analysis, which is crucial for profiling volatile and semi-volatile compounds in various matrices, including food, environmental, and biological samples. gcms.cz

Solid Phase Microextraction (SPME) is a solvent-free sample preparation method that utilizes a fused-silica fiber coated with a stationary phase. sigmaaldrich.comsemanticscholar.org The fiber is exposed to the headspace of a sample, and volatile analytes, including this compound, partition from the sample matrix onto the fiber coating. gcms.cz After an equilibrium or pre-equilibrium period, the fiber is withdrawn and directly inserted into the injection port of a gas chromatograph (GC) for thermal desorption and analysis. semanticscholar.org

The key advantages of SPME include its simplicity, speed, and the elimination of organic solvents. semanticscholar.org The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. For a compound like this compound, a non-polar or moderately polar coating would be appropriate.

SPME Arrow is a newer generation of SPME technology that features a more robust and larger-volume sorbent phase within a protective steel tube. shimadzu.comgcms.cz This design provides a significantly larger surface area and sorbent volume compared to traditional SPME fibers. shimadzu.com The increased capacity of the SPME Arrow leads to higher extraction efficiency, allowing for the absorption of a greater quantity and wider range of compounds in a shorter amount of time. shimadzu.comgcms.cz This enhanced sensitivity is particularly beneficial for detecting trace levels of VOCs. shimadzu.com

Studies comparing traditional SPME and SPME Arrow have demonstrated the superior performance of the Arrow technology. For instance, in the analysis of meat aroma, the SPME Arrow was found to absorb approximately the same quantity of compounds in a 3-minute extraction as a traditional SPME fiber did in a 30-minute extraction. shimadzu.comgcms.cz Increasing the extraction time with the SPME Arrow further increased both the signal intensity and the number of detectable compounds. shimadzu.com

The selection of the fiber coating chemistry remains a critical parameter for both traditional SPME and SPME Arrow. shimadzu.com Different coatings, such as polydimethylsiloxane (B3030410) (PDMS) or mixed-phase coatings like DVB/CAR/PDMS, will exhibit different selectivities for various classes of compounds. shimadzu.com

Table 2: Research Findings on SPME and SPME Arrow for VOC Profiling

TechniqueStudy FocusKey FindingsReference
SPME Analysis of volatile compounds in cachaça and mustsIdentified over 200 compounds, demonstrating the technique's effectiveness for complex matrices. semanticscholar.org
SPME Monitoring minor compounds in corn oil oxidationSuccessfully used Direct Immersion-SPME (DI-SPME) to identify and track the evolution of minor components during oxidation. nih.gov
SPME Arrow Qualitative analysis of meat aromaSPME Arrow absorbed a greater quantity and wider range of compounds than conventional SPME, improving sensitivity and throughput. shimadzu.comgcms.cz
SPME Arrow Optimization for wine VOC analysisExtraction temperature and exposure time were identified as the most significant factors affecting extraction efficiency.
SPME-GC/MS Evaluation of VOCs from Chinese traditional handmade paperSuccessfully identified a large number of aliphatic acids, aldehydes, ketones, and other compounds, reflecting the degradation of the paper and its storage environment. researchgate.net

Synthetic Pathways and Chemical Transformations of 3,7,11 Trimethyl 5 Dodecanol

Chemical Synthesis Routes and Reaction Mechanisms

The construction of a complex, branched-chain secondary alcohol like 3,7,11-trimethyl-5-dodecanol typically relies on assembling the carbon skeleton first, followed by the introduction and modification of the hydroxyl functional group.

The most direct synthetic route to a secondary alcohol is the reduction of the corresponding ketone. In this case, the precursor would be 3,7,11-trimethyl-5-dodecanone. The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic chemistry.

For this specific transformation, hydride-donating reagents are commonly employed. These include:

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent that is effective for reducing ketones and aldehydes. It is generally less reactive and safer to handle than lithium aluminum hydride.

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent capable of reducing ketones, aldehydes, esters, and carboxylic acids. Its high reactivity necessitates careful handling in anhydrous solvents.

Stereoselectivity in the reduction of 3,7,11-trimethyl-5-dodecanone would be a key consideration, as the molecule contains multiple chiral centers. The reduction of the carbonyl at position 5 would introduce a new stereocenter. Achiral reducing agents like NaBH₄ or LiAlH₄ would typically result in a racemic mixture of the (5R) and (5S) alcohols. Achieving stereoselectivity would require the use of chiral reducing agents or catalysts, though specific research on this substrate is not available.

A patented process for producing long-chain secondary alcohols involves the selective hydrogenation of long-chain ketones. google.com This method uses catalysts comprising metals like Platinum (Pt), Palladium (Pd), Ruthenium (Ru), or Nickel (Ni) on supports such as carbon or silica, performed under hydrogen gas. google.com This approach is designed to prevent the dehydration of the resulting secondary alcohol, which could lead to undesired alkene byproducts. google.com

Table 1: General Reagents for Ketone to Secondary Alcohol Reduction

Reagent Typical Conditions Selectivity
Sodium Borohydride (NaBH₄) Methanol (B129727) or Ethanol solvent, room temperature Reduces aldehydes and ketones
Lithium Aluminum Hydride (LiAlH₄) Anhydrous ether or THF solvent, followed by aqueous workup Reduces a wide range of carbonyls and other functional groups

The synthesis of an alcohol via an oxidative pathway is not a standard or common transformation in organic chemistry. Generally, the oxidation of alcohols leads to the formation of compounds with a higher oxidation state, such as aldehydes, ketones, or carboxylic acids. csic.esyoutube.com For instance, a primary alcohol can be oxidized to an aldehyde and then to a carboxylic acid, while a secondary alcohol is oxidized to a ketone. youtube.com

There is no literature to support a direct oxidative pathway from other fatty alcohols or isoprenoids that would result in the formation of this compound. Such a transformation would require a complex and non-intuitive series of reactions involving C-H bond activation and functional group interconversion that are not described as a synthetic strategy for this class of compounds. Therefore, this is not considered a viable synthetic route.

While a specific total synthesis for this compound is not detailed in the literature, general strategies for creating branched-chain higher alcohols can be adapted. elsevierpure.comnih.gov These syntheses often rely on building the carbon backbone through C-C bond-forming reactions and then introducing the hydroxyl group.

A plausible multi-step synthesis could involve:

Grignard Reaction: A Grignard reagent, such as one derived from 1-bromo-4,8-dimethylnonane, could be reacted with an appropriate aldehyde (e.g., propanal) to form the C-C bond at the C5 position and introduce the hydroxyl group simultaneously. This would create the basic skeleton of this compound.

Ketonization followed by Reduction: An alternative involves the ketonization of a mixture of fatty acids to produce a long-chain ketone, which is then hydrogenated to a secondary alcohol. google.com This industrial approach could potentially be adapted using specific branched-chain fatty acid precursors.

For stereoisomer-specific production, asymmetric synthesis techniques would be necessary. This could involve using chiral catalysts or chiral auxiliaries during the C-C bond formation or the reduction step to control the stereochemistry at the multiple chiral centers (C3, C5, and C7).

Catalytic Hydrogenation Strategies for Production and Analog Synthesis

Catalytic hydrogenation is a powerful and widely used industrial process for the synthesis of saturated alcohols from unsaturated precursors.

The catalytic hydrogenation of farnesol (B120207) (3,7,11-trimethyl-2,6,10-dodecatrien-1-ol) is a well-established route to its saturated counterpart, 3,7,11-trimethyl-1-dodecanol (B1208083). smolecule.com This process typically uses palladium or platinum catalysts to saturate the three carbon-carbon double bonds. smolecule.com

To produce this compound, a different unsaturated precursor would be required, specifically one with a hydroxyl group at the C5 position, such as 3,7,11-trimethyl-dodecatrien-5-ol. While this specific precursor is not commercially common, related unsaturated tertiary alcohols like nerolidol (B1678203) (3,7,11-trimethyl-1,6,10-dodecatrien-3-ol) are known. nist.gov

The selective hydrogenation of an unsaturated ketone precursor, 3,7,11-trimethyl-dodecatrien-5-one, is another viable pathway. The challenge lies in selectively reducing the carbonyl group while leaving the C=C double bonds intact, or vice-versa, before a final, complete hydrogenation. The selective hydrogenation of α,β-unsaturated aldehydes and ketones to unsaturated alcohols is an active area of research, often employing ruthenium-based catalysts. google.comtue.nlrsc.org These methods allow for the reduction of a carbonyl group in the presence of double bonds. Subsequent hydrogenation of the remaining double bonds would yield the final saturated alcohol.

Table 2: Catalysts for Hydrogenation of Carbonyls and Alkenes

Catalyst Precursor Type Product Selectivity Focus
Palladium (Pd) on Carbon Unsaturated Alcohols/Ketones Saturated Alcohols High activity for C=C bond hydrogenation smolecule.com
Platinum (Pt) on Carbon Unsaturated Alcohols/Ketones Saturated Alcohols High activity for C=C bond hydrogenation prepchem.com
Ruthenium (Ru) complexes Unsaturated Ketones/Aldehydes Unsaturated Alcohols Selective for C=O bond reduction over C=C bonds tue.nlrsc.org

There is no specific information available regarding the industrial-scale production or process optimization for this compound. Industrial efforts for related compounds have focused on more readily available starting materials. For example, 3,7,11-trimethyl-1-dodecanol is generated as a co-product during the industrial-scale hydrogenation of farnesene (B8742651) (an isoprenoid derived from fermentation) to produce farnesane, a biofuel component. smolecule.com

General industrial processes for long-chain alcohols, such as the Ziegler process, produce mixtures of primary alcohols and are not designed for the specific synthesis of a branched secondary alcohol like this compound. google.com The synthesis of specialty branched-chain higher alcohols is an area of interest for biofuels and specialty chemicals, but current research focuses on engineering microorganisms to produce molecules like isobutanol from renewable feedstocks. elsevierpure.comnih.govnih.gov A dedicated industrial process for this compound would likely require the development of a cost-effective route to the specific ketone or unsaturated alcohol precursor.

Advanced Derivatization and Structural Modification Studies

Advanced studies into the derivatization and structural modification of this compound are crucial for exploring its full potential in various scientific and industrial fields. These investigations focus on creating novel molecules with tailored properties by chemically altering the parent structure.

The synthesis of functionalized derivatives of this compound is a key area of research aimed at developing new molecules for specific applications. While detailed published research on the extensive derivatization of this compound is not widely available, the presence of a secondary alcohol group allows for a variety of well-established chemical transformations. These modifications can be used to introduce new functional groups, thereby altering the molecule's physical, chemical, and biological properties.

For instance, the hydroxyl group can be converted into esters or ethers. Esterification with various carboxylic acids can yield a library of derivatives with potentially different liquid crystalline properties or biological activities. Similarly, etherification can be used to attach other molecular fragments, such as fluorescent tags for probing biological systems or polymerizable units for creating new materials.

One documented transformation of this compound is its oxidation to the corresponding ketone, 3,7,11-trimethyl-5-dodecanone. google.com This ketone can then serve as a precursor for further derivatization, such as the introduction of nitrogen-containing functional groups through reductive amination, leading to the formation of chiral amines with potential applications in catalysis or as resolving agents.

The table below outlines potential functionalized derivatives of this compound and their hypothetical applications, based on established chemical principles.

Derivative NameFunctional GroupPotential Synthetic RouteHypothetical Application
3,7,11-Trimethyldodecyl-5-acetateEsterAcetylation with acetic anhydride (B1165640) or acetyl chlorideProbing enzyme-substrate interactions; Fragrance component
5-Methoxy-3,7,11-trimethyldodecaneEtherWilliamson ether synthesis with methyl iodideStudy of physical properties in material science; Non-polar solvent
3,7,11-Trimethyl-5-dodecanoneKetoneOxidation with a suitable oxidizing agent (e.g., PCC, Swern oxidation)Intermediate for further synthesis; Component in flavor and fragrance compositions
N-Benzyl-3,7,11-trimethyldodecan-5-amineSecondary AmineReductive amination of 3,7,11-trimethyl-5-dodecanone with benzylamineChiral auxiliary in asymmetric synthesis; Precursor for biologically active compounds

This table is illustrative and based on general chemical principles, as specific research on these derivatives of this compound is limited.

The chemical structure of this compound presents interesting challenges and opportunities in terms of regioselectivity and stereoselectivity due to the presence of a secondary hydroxyl group and two stereocenters at positions 3 and 7.

Regioselectivity , the preference for reaction at one position over another, is primarily centered on the reactivity of the hydroxyl group at the C5 position. Most common reactions involving this functional group, such as oxidation or esterification, will selectively occur at this position under standard conditions, as it is the most reactive site in the molecule for such transformations.

Reactions at the C5 position can proceed with varying degrees of stereocontrol, leading to the formation of diastereomers. For example, the reduction of the corresponding ketone, 3,7,11-trimethyl-5-dodecanone, can produce two diastereomeric alcohols, with the stereochemical outcome at C5 being influenced by the existing chirality at C3 and C7. The choice of reducing agent and reaction conditions can affect the diastereomeric ratio of the products.

Similarly, nucleophilic substitution reactions at the C5 position, should the hydroxyl group be converted to a good leaving group, would also be subject to stereochemical control. The incoming nucleophile would attack the C5 carbon, and the stereochemistry of the resulting product would depend on the mechanism of the reaction (e.g., SN1 or SN2) and the influence of the adjacent stereocenters.

The table below summarizes potential stereoselective transformations involving this compound.

TransformationReagentsPotential Products (Diastereomers)Stereochemical Consideration
Oxidation of (3R, 7R)-3,7,11-trimethyl-5-dodecanolPCC(3R, 7R)-3,7,11-trimethyl-5-dodecanoneLoss of stereocenter at C5
Reduction of (3R, 7R)-3,7,11-trimethyl-5-dodecanoneNaBH4(3R, 5R, 7R)-3,7,11-trimethyl-5-dodecanol and (3R, 5S, 7R)-3,7,11-trimethyl-5-dodecanolFormation of two diastereomers, ratio depends on facial selectivity of hydride attack.
Mesylation of (3R, 5S, 7R)-3,7,11-trimethyl-5-dodecanolMsCl, Pyridine(3R, 5S, 7R)-3,7,11-trimethyldodecan-5-yl methanesulfonateRetention of configuration at C5.
Nucleophilic substitution of (3R, 5S, 7R)-3,7,11-trimethyldodecan-5-yl methanesulfonateNaN3(3R, 5R, 7R)-5-azido-3,7,11-trimethyldodecaneInversion of configuration at C5 (assuming SN2 mechanism).

This table is illustrative and based on general principles of stereochemistry, as specific studies on the stereoselectivity of reactions involving this compound are not extensively documented.

Advanced Analytical Characterization of 3,7,11 Trimethyl 5 Dodecanol

State-of-the-Art Chromatographic and Spectrometric Methodologies

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a primary and powerful technique for both the qualitative and quantitative analysis of volatile and semi-volatile compounds like 3,7,11-trimethyl-5-dodecanol. chula.ac.thnih.gov

GC-MS is widely employed for the analysis of essential oils, plant extracts, and other complex matrices where terpene alcohols and related compounds are prevalent. nist.govastm.org The gas chromatograph separates individual components of a mixture, which are then introduced into the mass spectrometer for detection and identification based on their unique mass-to-charge ratio and fragmentation patterns. chula.ac.thnih.gov

The successful separation of this compound from other components in a sample is highly dependent on the optimization of GC parameters.

Column Selection: The choice of capillary column is critical. Non-polar columns, such as those with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5MS, DB-5), are commonly used for the analysis of terpene alcohols and other relatively non-polar compounds. researchgate.net For more polar analytes, a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., Carbowax) may be more suitable, as it separates compounds based on polarity. nuft.edu.ua The selection of the stationary phase influences the retention time of the analyte. nuft.edu.ua

Temperature Programming: A programmed temperature ramp is typically employed to ensure the efficient elution of compounds with a wide range of boiling points. A common approach starts at a lower initial oven temperature, holds for a few minutes, and then gradually increases the temperature to a final, higher value. nih.govmdpi.comnih.govnih.gov For instance, a method might start at 50°C, ramp up to 290°C at a rate of 6°C/min, and then increase to 310°C. nih.gov The injector temperature is also crucial and is typically set between 250°C and 280°C to ensure complete volatilization of the sample. nih.govnih.gov

Flow Rates: The carrier gas, usually high-purity helium, flow rate is optimized to achieve the best separation efficiency. nih.govnih.gov Typical flow rates for capillary columns are around 1.0 to 1.6 mL/min. nih.govnih.gov

A representative table of GC parameters for the analysis of compounds similar to this compound is provided below.

Following separation by GC, the eluted this compound molecules are ionized, typically by electron ionization (EI), causing them to fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the compound. For long-chain alcohols, fragmentation often involves the loss of water (a neutral loss of 18 Da) and alpha-cleavage (breaking the bond adjacent to the oxygen atom). wikipedia.orgwhitman.edu

The identification of this compound is confirmed by comparing its experimental mass spectrum with reference spectra in extensive databases, such as the National Institute of Standards and Technology (NIST) Mass Spectral Library. chula.ac.thresearchgate.netnist.gov This library contains a vast collection of mass spectra for a wide range of compounds, allowing for a high degree of confidence in identification when a good match is found. chula.ac.thresearchgate.net

The NIST WebBook provides mass spectral data for an isomer, 3,7,11-trimethyl-3-dodecanol, which shows characteristic fragment ions. nist.gov While the exact spectrum for the 5-dodecanol (B157926) isomer is not detailed, general fragmentation patterns for long-chain alcohols apply. wikipedia.org

To further increase the certainty of identification, especially when dealing with isomers that may have similar mass spectra, the use of a retention index (RI) is crucial. nist.govnih.govembrapa.br The retention index converts the retention time of a compound into a system-independent value by relating it to the retention times of a series of n-alkane standards run under the same chromatographic conditions. researchgate.netembrapa.br

High-resolution mass spectrometry (HRMS) is a powerful tool that can provide the exact mass of a molecule with a very high degree of accuracy (typically to four or five decimal places). This capability is particularly useful for differentiating between isomers, which have the same nominal mass but different exact masses due to slight differences in their elemental composition or arrangement. uni-due.de While standard MS might not distinguish between two isomers, HRMS can often provide the necessary resolution.

For this compound (C₁₅H₃₂O), HRMS would be able to confirm its elemental composition by measuring its exact mass and comparing it to the theoretical value. This is a significant advantage over standard mass spectrometry.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules. While GC-MS is excellent for identification within a mixture, NMR provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons.

¹³C NMR (Carbon-13 NMR): This provides information on the different types of carbon atoms in the molecule.

2D NMR Techniques: More advanced techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity between protons and carbons, allowing for a complete and definitive assignment of the molecular structure. oxinst.comipb.ptrsc.org For instance, an HMBC spectrum can show correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the carbon skeleton and confirming the positions of the methyl groups and the hydroxyl group in this compound. ipb.pt

While specific NMR data for this compound was not found in the search results, the application of these standard NMR techniques would be the definitive method for its structural confirmation if a pure sample were isolated.

Gas Chromatography-Mass Spectrometry (GC-MS) for Comprehensive Identification and Quantification

Innovative Sample Preparation Enhancements for Analytical Rigor

Effective sample preparation is the cornerstone of high-quality analytical results. For a compound like this compound, this involves techniques that not only isolate the analyte but also prepare it for optimal detection by instrumental methods.

Long-chain alcohols such as this compound can be challenging to analyze using gas chromatography (GC) due to their relatively low volatility and potential for thermal degradation at high temperatures. Derivatization is a chemical modification technique that converts an analyte into a product with properties more suitable for analysis. researchgate.net Silylation is a common and effective derivatization method for compounds containing active hydrogen atoms, such as alcohols.

In this process, the hydroxyl group (-OH) of the alcohol is replaced with a trimethylsilyl (B98337) (-Si(CH₃)₃) group. This transformation is typically achieved using a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net The resulting trimethylsilyl ether is significantly more volatile and thermally stable than the original alcohol, leading to improved chromatographic peak shape and sensitivity.

In-Port Silylation: A particularly advanced and efficient approach is in-port silylation. This technique involves co-injecting the sample extract with the silylating reagent directly into the heated GC injection port. researchgate.net The derivatization reaction occurs instantaneously in the high-temperature environment of the injector before the analyte enters the analytical column. This method offers several advantages, including reduced sample handling, minimized risk of contamination, and automation capabilities. researchgate.net For thermally labile analytes, this technique is especially beneficial as it minimizes the time the underivatized, less stable compound is exposed to heat. researchgate.nettdx.cat

TechniqueDescriptionAdvantages for this compound Analysis
Silylation A derivatization reaction that replaces the active hydrogen of the alcohol's hydroxyl group with a trimethylsilyl (TMS) group. researchgate.netIncreases volatility and thermal stability; Reduces peak tailing in GC; Enhances detection sensitivity. researchgate.net
In-Port Silylation The derivatization reaction is performed directly within the heated gas chromatograph injection port by co-injecting the sample and silylating agent. researchgate.netMinimizes sample preparation time and potential for analyte loss; Automatable; Ideal for thermally sensitive compounds by ensuring rapid conversion to a more stable form. researchgate.netresearchgate.net

For accurate and precise measurement (absolute quantification) of this compound, the use of appropriate standards is critical. The gold standard in quantitative mass spectrometry-based analysis is the use of stable isotopically labeled (SIL) internal standards. scispace.com

An SIL internal standard is a version of the analyte (in this case, this compound) in which one or more atoms have been replaced with their heavy stable isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)). scispace.comlumiprobe.com For example, a deuterated version such as this compound-d₅ could be synthesized.

The key advantage of an SIL internal standard is its chemical and physical near-identity to the analyte. scispace.com This means it behaves almost identically during sample extraction, derivatization, chromatography, and ionization in the mass spectrometer. However, it is distinguishable by its higher mass. By adding a known amount of the SIL standard to the sample at the beginning of the workflow, any variations or losses during sample preparation and analysis affect both the analyte and the standard equally. The ratio of the analyte's signal to the standard's signal remains constant, allowing for highly accurate correction for matrix effects and recovery losses, thereby enabling precise quantification. scispace.com

Standard TypeDescriptionRole in Quantification of this compound
Authentic Standard A highly purified and certified sample of this compound.Used to create calibration curves to determine the concentration of the analyte in a sample. Essential for confirming compound identity based on retention time and mass spectrum.
Isotopically Labeled Internal Standard (e.g., ¹³C- or D-labeled this compound) The analyte molecule with several atoms replaced by their stable heavy isotopes. lumiprobe.comotsuka.co.jpConsidered the ideal internal standard for mass spectrometry. scispace.com It co-elutes with the analyte and corrects for variations in sample preparation, injection, and ionization, leading to the most accurate absolute quantification. scispace.com

Chemometric and Multivariate Data Mining Approaches in Analytical Research

When analyzing complex biological or environmental samples, this compound is often one of many compounds detected. Chemometrics and multivariate data analysis provide the tools to extract meaningful information from these large and complex datasets.

The process involves reducing the dimensionality of the data (where each variable could be the abundance of a different detected compound) into a few new variables called principal components (PCs). The first principal component (PC1) captures the largest possible variance in the dataset, PC2 captures the second largest, and so on. mdpi.com By plotting the scores of the samples on the first two or three PCs, it is possible to visualize natural groupings, trends, or outliers in the data. rsc.orgbiorxiv.org

For instance, researchers could use PCA to:

Discriminate between different insect species based on their unique chemical fingerprints, where this compound might be a contributing factor to the separation. rsc.orgbiorxiv.org

Identify metabolic changes in an organism in response to environmental stress, diet, or developmental stage. rsc.org

Highlight potential biomarkers , including this compound, that are responsible for the observed clustering or separation between sample groups. mdpi.com

While PCA is excellent for exploring data, supervised learning methods are used to build predictive models. The Support Vector Machine (SVM) is a powerful supervised machine learning algorithm used for classification tasks in chemistry. researchgate.netroutledge.com SVM is particularly adept at handling complex, non-linear data. nih.govacs.org

In the context of analytical research on this compound, an SVM model could be developed for automated compound recognition and classification. The process would involve:

Training: A model is trained on a large dataset of known chemical compounds. Each compound is represented by a set of features or descriptors (e.g., mass spectral data, retention indices, structural fingerprints) and is assigned a class label (e.g., "this compound" or "other compound"). nih.govnih.gov

Model Building: The SVM algorithm learns to construct a hyperplane (a decision boundary) in a high-dimensional space that best separates the different classes of compounds. researchgate.net

Classification: Once trained, the model can take the analytical data from an unknown compound and predict its class, effectively recognizing and classifying this compound in new, complex samples. nih.gov

This approach can significantly enhance the speed and accuracy of data analysis in high-throughput screening and metabolomics studies. routledge.com

Biochemical and Biological Research on 3,7,11 Trimethyl 5 Dodecanol in Non Human Systems

Investigative Studies in Cellular and Subcellular Lipid Metabolism Pathways

The structural characteristics of 3,7,11-trimethyldodecan-1-ol, a branched-chain fatty alcohol, suggest its potential to interact with and influence lipid-centric biological processes. smolecule.com Research in this area has explored its effects on the physical properties of lipid membranes and its ability to modulate the activity of enzymes involved in lipid metabolism.

The interaction of 3,7,11-trimethyldodecan-1-ol with lipid membranes is a key aspect of its biological activity. smolecule.com Its molecular structure, featuring a 12-carbon backbone with three methyl groups, allows it to intercalate into the lipid bilayers of cell membranes. smolecule.comnih.gov This insertion can disrupt the packing of phospholipids, thereby modulating membrane fluidity. While specific quantitative data on the degree of fluidity change induced by 3,7,11-trimethyldodecan-1-ol is not extensively detailed in the available literature, the general principle of branched-chain alcohols influencing membrane characteristics is well-established. This alteration of membrane fluidity can consequently affect membrane permeability, influencing the transport of ions and small molecules across the cell membrane. Such interactions are considered crucial to its broader biological effects, including its potential antimicrobial properties.

It has been suggested that the farnesol (B120207) group, a structural relative of 3,7,11-trimethyldodecan-1-ol, can impact the fluidity of the brush border membrane. core.ac.ukcore.ac.uk This indicates that similar effects might be expected from 3,7,11-trimethyldodecan-1-ol.

Table 1: Investigated Interactions of 3,7,11-Trimethyl-5-dodecanol with Lipid Membranes

Interaction TypeObserved or Postulated EffectPotential Consequence
Intercalation into Lipid BilayerDisruption of phospholipid packingAlteration of membrane integrity
Modulation of Membrane FluidityIncrease or decrease in membrane fluidityImpact on membrane protein function and signaling
Influence on Membrane PermeabilityChanges in the passage of ions and moleculesAltered cellular transport and homeostasis

In addition to its physical effects on membranes, 3,7,11-trimethyldodecan-1-ol has been studied for its capacity to modulate the activity of enzymes involved in lipid metabolism, such as lipases and esterases. smolecule.com It is proposed that this compound can interact with the active sites of these enzymes, potentially acting as a competitive or non-competitive inhibitor, or in some cases, an activator. smolecule.com By influencing these enzymes, 3,7,11-trimethyldodecan-1-ol can affect the synthesis and degradation of fatty acids and other lipids. smolecule.com

Characterization of its Role in Microbial Volatilome and Inter-Kingdom Chemical Communication

Volatile organic compounds (VOCs) are crucial for communication between and within biological kingdoms. 3,7,11-trimethyldodecan-1-ol has been identified as a component of the volatilome—the complete set of VOCs—of various microorganisms, highlighting its potential role in these intricate chemical dialogues. researchgate.netdntb.gov.ua

Studies have identified the production of an isomer, 3,7,11-trimethyl-3-dodecanol, by thermophilic Campylobacter species, including C. jejuni and C. lari. researchgate.netscispace.com The production of this alcohol, along with other VOCs, appears to be specific to the thermophilic strains and was not detected in the non-thermophilic C. fetus. researchgate.netdntb.gov.ua This suggests a potential role for this compound in the specific ecology of thermophilic Campylobacter. The biosynthesis of such fatty alcohols in microbes generally involves the reduction of fatty acyl-CoA, which is derived from fatty acids. researchgate.net

The production of 3,7,11-trimethyl-3-dodecanol by these bacteria, which are significant foodborne pathogens, may be a form of intra- and inter-kingdom communication, influencing their survival and interaction within their host and the wider environment. researchgate.netdntb.gov.uaresearchgate.net For example, other bacterial alcohols like 1,8-nonadien-3-ol and 1-heptadecanol (B72759) have demonstrated antimicrobial and antifungal properties. researchgate.net While the specific ecological function of 3,7,11-trimethyl-3-dodecanol from Campylobacter is yet to be fully elucidated, its presence as a discriminant VOC suggests it could be a biomarker for these species. scispace.comresearchgate.net

3,7,11-trimethyl-1-dodecanol (B1208083) is a recognized component of the volatile organic compound profile of the cyanobacterium Spirulina platensis. bio-conferences.orgresearchgate.net It is one of many alcohols that can be formed through the secondary decomposition of fatty acid hydroperoxides. bio-conferences.org The composition and abundance of VOCs in microalgae, including 3,7,11-trimethyl-1-dodecanol, are influenced by a range of environmental factors. bio-conferences.org These include cultivation parameters such as temperature, salinity, pH, illumination, and nutrient availability. bio-conferences.org

For instance, in one study analyzing the biocrude oil from the hydrothermal liquefaction of Spirulina, 3,7,11-trimethyl-1-dodecanol constituted 4.0% of the total ion chromatogram. illinois.edu Another study on Sargassum polycystum, a brown seaweed, identified 1-dodecanol (B7769020), 3,7,11-trimethyl- as a notable metabolite. nih.govresearchgate.net The presence and concentration of this compound can be influenced by the specific algal species and the environmental conditions during growth. bio-conferences.org

Table 2: Detection of 3,7,11-Trimethyl-1-dodecanol in Algal and Seaweed Species

SpeciesContext of DetectionRelative Abundance/ConcentrationReference
Spirulina platensisComponent of volatile organic compoundsIdentified as a main VOC from the alcohol class bio-conferences.org
SpirulinaBiocrude oil from hydrothermal liquefaction4.0% of total ion chromatogram illinois.edu
Sargassum polycystumMetabolite profile4.26% of identified metabolites nih.gov

The production of 3,7,11-trimethyl-3-dodecanol by Campylobacter species is not constitutive but is influenced by the bacterial growth phase and the composition of the growth medium. researchgate.netscispace.com Research has shown that this alcohol, along with other ketones and alcohols, is primarily detected during the early stationary and stationary growth phases of thermophilic Campylobacter strains. researchgate.netdntb.gov.uascispace.com

Furthermore, the nutrient composition of the culture media has a significant impact on the volatilome of these bacteria. researchgate.netscispace.com For example, different VOC profiles were observed when Campylobacter jejuni was cultured in Bolton broth versus Brain Heart Infusion (BHI) broth, indicating that the availability of specific precursors in the medium directly affects the biosynthesis of compounds like 3,7,11-trimethyl-3-dodecanol. scispace.com This dependency on growth phase and nutrient availability underscores the dynamic nature of bacterial VOC production and its likely role in adaptation to changing environmental conditions. researchgate.netnih.gov

Ecological and Phytochemical Research Applications

Assessment of Antifungal Properties against Agricultural Phytopathogens (e.g., Rhizoctonia solani)

3,7,11-Trimethyldodecanol, specifically the 1-dodecanol isomer also known as hexahydrofarnesol, has been identified as a component in extracts from various microorganisms that exhibit antifungal properties against significant agricultural phytopathogens. While direct studies on the pure compound are limited in the available literature, its presence in potent antifungal mixtures suggests a potential role in biocontrol.

For instance, the ethyl acetate (B1210297) extract from the bacterial endophyte Bacillus siamensis strain NKIT9, which contains 1-dodecanol, 3,7,11-trimethyl-, demonstrated high efficacy in inhibiting the growth of Rhizoctonia solani, a major pathogen of tomato crops. In dual culture bioassays, the NKIT9 strain showed growth inhibition values ranging from 75-90% against several key tomato pathogens. researchgate.net

Similarly, an n-butanol extract from the marine bacterium Bacillus gottheilii MSB1 was found to contain 3,7,11-trimethyl-1-dodecanol. This extract displayed significant antifungal activity against the plant pathogens Fusarium oxysporum and Alternaria alternata, with an IC50 value of 0.086 mg/L against F. oxysporum. These findings highlight the potential of this compound as a contributor to the antifungal effects of the extracts in which it is found.

Microorganism SourceExtract TypeTarget Phytopathogen(s)Observed EffectCompound IdentifiedCitation(s)
Bacillus siamensis NKIT9Ethyl AcetateRhizoctonia solani75-90% growth inhibition by the bacterial strain1-dodecanol, 3,7,11-trimethyl- researchgate.net
Bacillus gottheilii MSB1n-ButanolFusarium oxysporum, Alternaria alternataPotent antifungal activity (IC50 = 0.086 mg/L against F. oxysporum)3,7,11-Trimethyl-1-dodecanol

Investigation of its Function as a Plant Metabolite and its Potential Ecological Implications

3,7,11-Trimethyl-1-dodecanol is a recognized plant metabolite, having been identified in a variety of plant species where it may play a role in ecological interactions, including defense and communication. smolecule.com Its presence as a volatile organic compound (VOC) in several plant-insect and plant-microbe systems underscores its potential ecological significance.

The compound is a known constituent of plants such as neem (Azadirachta indica). smolecule.com Research has also identified it in the leaves of Justicia insularis and as a component of the volatile profile of Clerodendranthus spicatus. nih.govnih.gov

A study on the microbiome and metabolome of sweet granadilla (Passiflora ligularis) fruit juice revealed a highly significant positive correlation (r = 0.93) between the abundance of the fungus Aspergillus and the presence of 3,7,11-trimethyl-1-dodecanol. scribd.com This suggests a close relationship in which the compound may be produced by the fungus or by the plant in response to the fungus, mediating their interaction. scribd.com

Furthermore, in the context of plant-insect interactions, 3,7,11-trimethyl-1-dodecanol was detected as a volatile compound from three species of elm trees (Ulmus spp.). nih.gov The compound elicited an electrophysiological response in the elm weevil, Orchestes steppensis, indicating its function as a semiochemical that the insect can detect, likely influencing host plant selection or other behaviors. nih.gov

Plant/SystemContext of IdentificationEcological ImplicationCitation(s)
Azadirachta indica (Neem)General phytochemical analysisPlant metabolite smolecule.com
Justicia insularisIdentified in leaf extractsPlant metabolite nih.gov
Clerodendranthus spicatusComponent of volatile oilPlant metabolite nih.gov
Passiflora ligularis (Sweet Granadilla)Metabolite in fruit juiceStrong positive correlation with Aspergillus fungus scribd.com
Ulmus spp. (Elm)Volatile organic compound from leavesElicits electrophysiological response in Orchestes steppensis (elm weevil) nih.gov

Exploring its Metabolic Fate and Interactions within Insect Systems (e.g., metabolic inertness to specific P450 monooxygenases in juvenile hormone synthesis pathways)

The metabolic fate of 3,7,11-trimethyldodecanol in insect systems is not extensively detailed in current research, particularly regarding its specific interaction with cytochrome P450 monooxygenases (CYPs) involved in juvenile hormone (JH) synthesis. However, the broader context of isoprenoid and alcohol metabolism by insect P450 enzymes provides a framework for its likely interactions.

Insect P450s are a diverse family of enzymes critical for the synthesis and degradation of key hormones like ecdysone (B1671078) and JH, as well as for metabolizing foreign compounds. nih.govjst.go.jppnas.org The final step in the biosynthesis of JH III involves the epoxidation of methyl farnesoate, a reaction catalyzed by a specific P450 enzyme. google.com Conversely, other P450s are involved in the catabolism (breakdown) of JH precursors. For example, the enzyme CYP4C7, found in the corpora allata of the cockroach Diploptera punctata, metabolizes JH precursors to their hydroxy metabolites, thereby acting to repress JH synthesis. google.com

While direct evidence is sparse, one patent document includes data from an assay system designed to identify modulators of insect growth. In this system, hexahydrofarnesol (3,7,11-trimethyl-1-dodecanol) was tested for its ability to activate the ecdysone receptor (EcR) and showed no activity. nih.gov This suggests a degree of metabolic or signaling inertness in that specific pathway, though it does not directly address its fate with P450 enzymes in JH pathways. nih.gov Given that P450s can hydroxylate various sesquiterpenoids, it is plausible that 3,7,11-trimethyldodecanol could be a substrate for certain catabolic P450s, but specific studies confirming this or its potential inertness are lacking.

Advanced Mechanistic Studies at the Molecular Level

Elucidation of Specific Binding Interactions with Recombinant Biomolecules and Cellular Components

Direct studies elucidating the specific binding interactions of 3,7,11-trimethyldodecanol with recombinant biomolecules are not widely available. However, research into its biological activity suggests that, like other fatty alcohols, its mechanism of action involves interactions with enzymes and lipid membranes. smolecule.com It is proposed that the compound may bind to the active sites of enzymes, particularly those involved in lipid metabolism, thereby modulating their catalytic activity.

An early study reported that hexahydrofarnesol (3,7,11-trimethyl-1-dodecanol) could inhibit squalene (B77637) synthetase, an enzyme involved in sterol biosynthesis. This indicates a direct or allosteric binding interaction with this enzyme. More broadly, the structural similarity of this saturated alcohol to isoprenoids like farnesol, which are known to bind to specific protein targets, suggests potential binding capabilities. The lipophilic nature of its long carbon chain and the presence of a terminal hydroxyl group would facilitate hydrophobic interactions and hydrogen bonding with cellular components.

Investigation of Cellular Response Pathways in Non-Human Model Organisms or Cell Lines (excluding human clinical models)

Research in non-human model organisms has demonstrated that 3,7,11-trimethyldodecanol can elicit distinct cellular and physiological responses.

A key example is its role as a semiochemical in plant-insect interactions. In a study involving the elm weevil Orchestes steppensis, volatile 3,7,11-trimethyl-1-dodecanol released from host plant leaves triggered a measurable electrical response in the insect's antennae. nih.gov This electroantennographic (EAG) response is a direct result of the molecule binding to olfactory receptors on sensory neurons, initiating a signal transduction cascade that leads to a nerve impulse. This demonstrates a specific cellular response pathway in an insect model organism, influencing its olfactory perception and likely its host-finding behavior. nih.gov

Advanced Applications and Future Research Trajectories

Utility as a Chiral Building Block or Intermediate in Complex Organic Compound Synthesis for Research Purposes

The structural complexity of 3,7,11-trimethyl-5-dodecanol, featuring multiple chiral centers, theoretically positions it as a valuable chiral building block for asymmetric synthesis. Chiral synthons are crucial in the creation of complex molecules with specific stereochemistry, such as pharmaceuticals and natural products.

While specific research detailing the use of this compound as a chiral intermediate is limited, the synthesis of its isomer, (3R,7R)-3,7,11-trimethyl-1-dodecanol, serves as a pertinent example. This related compound is a versatile intermediate in the synthesis of α-tocopherol (Vitamin E), highlighting the importance of such chiral alcohols. orgsyn.org The asymmetric hydrogenation of allylic alcohols using BINAP-ruthenium complexes is a key method for producing these chiral structures. orgsyn.org For instance, the enantiocontrolled synthesis of (3R, 7R)-3,7,11-trimethyl-1-dodecanol (also known as (R,R)-hexahydrofarnesol) has been established as part of the synthesis of phytol. researchgate.net

A patent has noted the conversion of this compound to its corresponding ketone, 3,7,11-trimethyl-5-dodecanone, indicating its utility in basic organic transformations. Future research could expand on this, exploring its potential in more complex, stereoselective reactions to build intricate molecular architectures. The strategic placement of the hydroxyl group at the C-5 position offers different synthetic possibilities compared to the terminal alcohol (C-1) isomer, potentially leading to novel molecular scaffolds.

Exploration of its Potential in Materials Science Research

In materials science, the unique properties of branched-chain alcohols are of considerable interest. Their structure can influence properties like viscosity, lubricity, and solvency, making them candidates for specialized applications.

There is currently a lack of specific studies on this compound within materials science. However, related long-chain branched and linear alcohols (C13-15) are used in the preparation of surface-active substances (surfactants). google.com The branched nature of these alcohols can lead to surfactants with improved biodegradability, reduced foaming, and better gelling behavior compared to their linear counterparts. google.com The isomer 3,7,11-trimethyl-1-dodecanol (B1208083) is noted for its use as a lubricant and emulsifier in personal care products and as a specialized solvent in chemical reactions. smolecule.com

Given these precedents, this compound could foreseeably be investigated for similar roles. Its potential as a specialized solvent, a performance-enhancing lubricant, or an emulsifier in novel material formulations, such as advanced coatings or drug delivery systems, remains a promising area for future research.

Development of Advanced Biotechnological Production Routes

Chemical synthesis of complex molecules can be costly and environmentally challenging, prompting the development of sustainable biotechnological alternatives. Engineered microbial fermentation is a leading strategy for producing a variety of chemicals, including fatty alcohols. d-nb.infonih.gov

Direct biotechnological production of this compound has not been reported. However, significant progress has been made in the microbial production of other branched-chain long-chain fatty alcohols (BLFLs). d-nb.infofigshare.com Using a modular pathway engineering approach in Escherichia coli, researchers have successfully produced BLFLs with high selectivity. d-nb.infofigshare.com This involves engineering distinct modules for precursor supply, acyl-ACP (acyl carrier protein) formation, and alcohol production. By optimizing the expression of key enzymes, production titers of up to 350 mg/L of BLFLs have been achieved in fed-batch fermenters. d-nb.infofrontiersin.org

These established strategies provide a clear roadmap for the potential bio-synthesis of this compound. A hypothetical production pathway could involve the expression of specific reductases capable of acting on a 3,7,11-trimethyl-5-dodecanoyl-CoA or a related precursor. The table below summarizes key modules and enzymes that have been successfully engineered for BLFL production and could be adapted for this purpose.

ModuleEngineering GoalExample Enzymes/GenesReference
Precursor Supply Increase supply of α-keto acid precursors for branched-chain initiation.B. subtilis alsS, E. coli ilvCD, B. subtilis bkd frontiersin.org
Fatty Acid Elongation Drive synthesis towards desired chain length.Overexpression of fatty acid biosynthesis pathway genes. nih.gov
Alcohol Production Convert fatty acyl-ACP or fatty acyl-CoA to the final alcohol.Fatty Acyl Reductase (FAR) from Marinobacter aquaeolei (MaFAR) frontiersin.org

This modular approach allows for the systematic optimization of pathways for new target molecules like this compound. figshare.com

Emerging Analytical Challenges and Innovations in Detection and Quantification

The accurate detection and quantification of specific isomers in complex mixtures is a significant analytical challenge. This is particularly true for environmental, biological, or industrial samples where numerous structurally similar compounds may be present.

For this compound, specific analytical methods have not been detailed in the literature. The challenges would be similar to those for its isomers, such as 3,7,11-trimethyl-1-dodecanol, which has been identified in matrices ranging from fermented tobacco leaves to exhaled breath. frontiersin.orgwjgnet.com The primary technique for identifying such volatile compounds is gas chromatography-mass spectrometry (GC-MS). frontiersin.org

Key analytical challenges and innovations applicable to trimethyl-dodecanol isomers include:

Isomer Resolution: Separating structurally similar isomers requires high-performance capillary columns, such as mid-polar columns (e.g., DB-5MS), and carefully optimized temperature programs in GC.

Trace Detection: In complex environmental or biological samples, detecting trace amounts can be difficult. Innovations like solid-phase microextraction (SPME) can pre-concentrate analytes, enhancing sensitivity. frontiersin.org The use of modern triple quadrupole mass spectrometers with multiple reaction monitoring (MRM) modes can also improve the limit of detection.

Lack of Standards: A major hurdle in quantification is often the unavailability of authentic analytical standards. In such cases, researchers may use a surrogate standard, such as 1-dodecanol (B7769020) for 3,7,11-trimethyl-1-dodecanol, though this compromises accuracy. Developing synthetic routes to produce pure analytical standards is a crucial step for reliable quantification.

The table below outlines common analytical methods used for related long-chain alcohols.

TechniqueApplicationKey ConsiderationsReference
GC-MS Primary method for identification and quantification of volatile alcohols.Column selection for isomer separation; spectral library matching (e.g., NIST). frontiersin.org
HS-SPME-GC-MS Analysis of volatiles in complex matrices (e.g., food, environmental).Fiber chemistry selection; optimization of extraction time and temperature. frontiersin.org
LC-MS/MS Analysis of less volatile or derivatized alcohols.Can be used for alcohol ethoxylates; may require derivatization for sensitivity. epa.gov

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools for predicting molecular properties and interactions, offering insights that can guide experimental research, especially when empirical data is scarce.

Molecular dynamics (MD) simulations can model the behavior of molecules over time, providing a dynamic view of interactions between compounds like this compound and biological systems, such as cell membranes. While no MD studies have specifically modeled this compound, extensive research on other long-chain alcohols interacting with lipid bilayers offers a clear precedent.

MD simulations have shown that long-chain alcohols insert themselves into lipid membranes, with their alkyl tails aligning with the lipid acyl chains. nih.gov This incorporation can alter key membrane properties, including:

Membrane Thickness and Area: Alcohols can cause the membrane to swell laterally (increase in area per lipid) and shrink in thickness. nih.govresearchgate.net

Lipid Order: The presence of alcohols can decrease the orientational order of the lipid tails, effectively making the membrane more fluid. researchgate.net

Interfacial Water: Alcohols can alter the membrane-water interface, sometimes leading to increased water absorption into the bilayer. nih.gov

These structural changes are thought to be relevant to the biological activity of alcohols. nih.gov MD simulations of this compound could elucidate how its specific branched structure and the position of its hydroxyl group affect its partitioning into and perturbation of lipid membranes, which could be crucial for understanding its potential biological roles. Non-equilibrium molecular dynamics (NEMD) could further be used to study its effect on heat transfer across interfaces, which is relevant for applications as a thermal interface material. tohoku.ac.jp

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are used to determine the electronic properties of a molecule, which are fundamental to its reactivity and interactions. These calculations are invaluable for developing Quantitative Structure-Activity Relationship (QSAR) models.

For this compound, such studies are yet to be published. However, research on other terpenoids has successfully used this approach. For example, DFT calculations at the B3LYP/6-31G(d,p) level have been used to obtain molecular descriptors for a series of terpenoid esters to model their estrogenic activity. nih.gov These studies found that activity depended on parameters like molecular shape, the energy of the highest occupied molecular orbital (HOMO), and surface polarity. nih.gov Similar QSAR models developed for terpenoid toxicity have shown that geometric and electronic descriptors are key predictors of activity. researchgate.net

Applying these computational methods to this compound and its isomers could:

Calculate key electronic properties (e.g., HOMO/LUMO energies, molecular electrostatic potential).

Predict reactivity and potential sites for metabolic transformation.

Develop QSAR models to predict its biological activity or physical properties (e.g., solubility, partitioning behavior) based on its precise 3D structure.

These theoretical approaches represent a critical, cost-effective first step in exploring the potential of this compound, guiding future experimental work in synthesis, materials science, and biology.

Predictive Modeling of Biosynthetic and Degradation Pathways within Biological Systems

The exploration of novel or sparsely studied compounds such as this compound in biological systems necessitates advanced computational approaches to forecast their metabolic fate. Predictive modeling serves as a crucial, cost-effective, and time-saving preliminary step to generate hypotheses about how such molecules are synthesized (biosynthesis) and broken down (degradation). researchgate.net As direct experimental evidence for the metabolic pathways of this compound is not established, in silico models provide the primary means of predicting its biological interactions.

These computational methods generally fall into two categories: knowledge-based systems that rely on curated rules from known metabolic reactions, and machine learning or genome-scale models that predict pathways from genomic and metabolomic data. nih.govacs.org

Predictive Modeling of Biosynthetic Pathways

Predicting the biosynthesis of a complex, branched-chain alcohol like this compound involves identifying potential precursor molecules and the enzymatic steps required for its assembly. Given its structural similarity to isoprenoids, a plausible biosynthetic origin is the isoprenoid pathway, which synthesizes complex lipids from five-carbon building blocks. nih.gov

Computational tools can be employed to explore this hypothesis. A retrobiosynthetic approach, for instance, can deconstruct the target molecule into simpler, common metabolic precursors. sjtu.edu.cn Software like PathPred uses information on known enzymatic reactions (Reaction-class Matched-pair Patterns or RDM patterns) to predict plausible synthesis routes from a given starting compound. genome.jpgenome.jp For a molecule like this compound, the model might predict a pathway starting from a precursor like Farnesyl pyrophosphate, involving a series of reductions and a specific hydroxylation step to place the hydroxyl group at the C-5 position.

Furthermore, tools designed for the analysis of lipidomics data can offer insights. Platforms such as BioPAN and LipidOne are designed to analyze quantitative lipidomics datasets in the context of known biosynthetic pathways, identifying which routes are active or suppressed under specific conditions. nih.govoup.comlipidmaps.org While they rely on existing pathway knowledge, they can help situate novel lipids within the broader metabolic network.

Genome-scale metabolic models (GEMs) offer another powerful approach. Software like gapseq can reconstruct an organism's entire metabolic network from its genome sequence and then predict its capacity to synthesize specific compounds. nih.gov If an organism were found to produce this compound (as has been suggested for a structural isomer in Campylobacter species), its genome could be used to build a model to pinpoint the exact enzymatic machinery responsible. researchgate.net

Table 1: Selected Computational Tools for Biosynthetic Pathway Prediction

Tool NameMethodologyApplication to this compound
PathPred Utilizes a library of known reaction patterns (RDM patterns) from databases like KEGG to predict reaction pathways between a start and end compound. genome.jpgenome.jpCan predict a sequence of enzymatic reactions (e.g., reductions, hydroxylations) from a plausible precursor like Farnesyl pyrophosphate to the final structure.
gapseq Reconstructs genome-scale metabolic models from bacterial and archaeal genome sequences, predicting metabolic capabilities including synthesis and degradation pathways. nih.govIf an organism producing the compound is identified, its genome can be used to reconstruct the specific pathway and identify the responsible genes.
BioPAN / LipidOne Performs pathway analysis on lipidomics datasets by mapping quantitative data onto known lipid metabolic pathways to identify active or suppressed routes. nih.govoup.comlipidmaps.orgCan help place the compound within the context of the broader lipidome if it is detected in metabolomic studies, suggesting connections to other lipid classes.
antiSMASH Predicts biosynthetic gene clusters (BGCs) in genomes, which are responsible for the synthesis of secondary metabolites. researchgate.netCould identify the gene cluster responsible for its synthesis in a producing organism, revealing the enzymes involved.

Predictive Modeling of Degradation Pathways

Predicting how a xenobiotic or novel endogenous compound is degraded is critical for understanding its persistence, biological activity, and potential toxicity. For this compound, degradation in a biological system (e.g., by gut microbiota or within human cells) would likely begin with the oxidation of the secondary alcohol group.

Several computational platforms specialize in predicting the degradation of organic compounds. The EAWAG-BBD Pathway Prediction System (PPS) and enviPath are prominent examples that use a knowledge base of microbial biotransformation rules. envipath.orgethz.ch When presented with the structure of this compound, these systems would likely predict the following sequence:

Oxidation: The secondary alcohol at C-5 is oxidized to a ketone, forming 3,7,11-Trimethyldodecan-5-one.

Hydroxylation: Further hydroxylations may occur at other points on the alkyl chain, preparing it for cleavage.

Chain Cleavage: The long carbon chain is broken down, likely through mechanisms analogous to beta-oxidation.

The Zeneth software is another tool used to predict chemical degradation under various conditions, including metabolic simulations. springernature.com It uses a knowledge base of chemical transformations to determine the likelihood of specific degradation products forming. springernature.com

Table 2: Selected Computational Tools for Degradation Pathway Prediction

Tool NameMethodologyApplication to this compound
EAWAG-BBD PPS Predicts microbial degradation pathways using a curated set of biotransformation rules derived from experimentally verified pathways. ethz.chPredicts a plausible multi-step degradation pathway, likely starting with oxidation of the alcohol group to a ketone.
enviPath A database and prediction system for microbial biotransformation that uses relative reasoning models to forecast likely degradation pathways. envipath.orgCan generate a tree of possible degradation products, assigning likelihood scores to different reaction steps based on established microbial catabolism.
Zeneth A knowledge-based expert system that predicts chemical degradation products under various conditions, including forced degradation and metabolism. springernature.comCan predict the stability of the compound and identify likely degradants resulting from metabolic processes like oxidation.

A Hypothetical Predicted Degradation Pathway

The following table illustrates a simplified, hypothetical degradation pathway for this compound as might be predicted by a rule-based system.

Table 3: Hypothetical In Silico Predicted Degradation Steps for this compound

StepPredicted ReactionIntermediate CompoundPredicted Enzyme Type
1 Oxidation of secondary alcohol3,7,11-Trimethyldodecan-5-oneAlcohol Dehydrogenase
2 Baeyer-Villiger OxidationEster intermediateBaeyer-Villiger Monooxygenase
3 Ester HydrolysisCarboxylic acid and alcohol fragmentsEsterase / Hydrolase
4 Beta-oxidationChain-shortened fatty acidsAcyl-CoA Dehydrogenase, etc.

The accuracy of these in silico predictions is continuously improving, but they are most powerful when integrated with experimental data. plos.org For a compound like this compound, predictive models provide an essential framework for designing future experiments to confirm its true biosynthetic origin and metabolic fate within biological systems.

Q & A

Basic Research Questions

Q. What are the optimal chromatographic conditions for isolating 3,7,11-Trimethyl-5-dodecanol from complex mixtures?

  • Methodological Approach :

  • Use reversed-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile) for preliminary separation. Adjust retention times by varying solvent polarity .
  • For purification, employ flash chromatography with dichloromethane/methanol (10:1) or petroleum ether/ethyl acetate (3:1) systems, as demonstrated in ascorbyl ester synthesis .
  • Confirm purity via GC-MS or NMR (¹H/¹³C) to resolve methyl-group splitting patterns and backbone stereochemistry.

Q. How can spectroscopic techniques resolve structural ambiguities in branched aliphatic alcohols like this compound?

  • Methodological Approach :

  • Combine ¹H NMR (200–400 MHz) with DEPT-135 to distinguish CH₃, CH₂, and CH groups. Methyl resonances typically appear at δ 0.8–1.2 ppm, while hydroxyl protons may require deuterated solvent exchange .
  • Use HSQC and HMBC for long-range coupling to map methyl branching positions on the dodecanol backbone.
  • Validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₁₅H₃₂O, expected [M+H]⁺: 229.2631).

Q. What synthetic routes yield this compound with high regioselectivity?

  • Methodological Approach :

  • Explore Grignard reactions with pre-methylated alkyl halides, ensuring steric control at positions 3, 7, and 11.
  • Catalytic hydrogenation of methyl-substituted alkenes (e.g., using Pd/C) can reduce double bonds while preserving methyl groups .
  • Monitor reaction progress via FT-IR for hydroxyl (ν ~3400 cm⁻¹) and C-O (ν ~1050 cm⁻¹) stretches.

Advanced Research Questions

Q. How do steric and electronic effects influence the oxidative stability of this compound under varying conditions?

  • Methodological Approach :

  • Conduct accelerated stability studies using TGA-DSC to assess decomposition thresholds (e.g., under N₂ vs. O₂ atmospheres). Note thermal events between 150–250°C .
  • Compare oxidation rates via peroxide value (PV) assays under UV exposure. Methyl branching may reduce radical formation at tertiary carbons.
  • Use DFT calculations to model bond dissociation energies (BDEs) at methyl-substituted positions to predict degradation pathways.

Q. What analytical strategies resolve contradictions in reported solubility data for this compound?

  • Methodological Approach :

  • Perform systematic solubility tests in aprotic (e.g., DMSO, THF) vs. protic (e.g., ethanol, water) solvents. Expect logP ~5–6 based on dodecanol analogs .
  • Address discrepancies by standardizing temperature (e.g., 25°C) and agitation methods.
  • Use Hansen solubility parameters (δD, δP, δH) to correlate solubility with solvent polarity and hydrogen-bonding capacity .

Q. How can kinetic isotope effects elucidate reaction mechanisms in catalytic transformations of this compound?

  • Methodological Approach :

  • Synthesize deuterated analogs (e.g., D-labeling at hydroxyl or methyl groups) to study rate-limiting steps in esterification or etherification.
  • Monitor isotope effects via GC-MS or NMR kinetic profiling. For example, kH/kD > 1 suggests hydrogen transfer is rate-determining.
  • Compare results with computational models (e.g., transition-state theory) to validate mechanistic hypotheses.

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the biological activity of this compound in membrane studies?

  • Resolution Framework :

  • Evaluate experimental variables: lipid bilayer composition (e.g., DPPC vs. cholesterol-rich membranes), temperature, and alcohol concentration.
  • Use fluorescence anisotropy to measure membrane fluidity changes, ensuring consistent probe placement (e.g., DPH for hydrophobic cores).
  • Cross-reference with MD simulations to reconcile discrepancies between in vitro and computational data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.